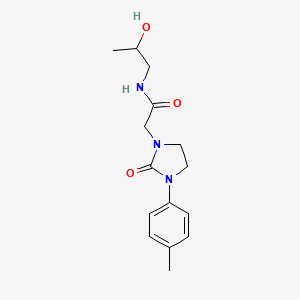

N-(2-hydroxypropyl)-2-(2-oxo-3-(p-tolyl)imidazolidin-1-yl)acetamide

CAS No.: 1251698-23-3

Cat. No.: VC4353808

Molecular Formula: C15H21N3O3

Molecular Weight: 291.351

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1251698-23-3 |

|---|---|

| Molecular Formula | C15H21N3O3 |

| Molecular Weight | 291.351 |

| IUPAC Name | N-(2-hydroxypropyl)-2-[3-(4-methylphenyl)-2-oxoimidazolidin-1-yl]acetamide |

| Standard InChI | InChI=1S/C15H21N3O3/c1-11-3-5-13(6-4-11)18-8-7-17(15(18)21)10-14(20)16-9-12(2)19/h3-6,12,19H,7-10H2,1-2H3,(H,16,20) |

| Standard InChI Key | JFHHOUUXILYIBB-UHFFFAOYSA-N |

| SMILES | CC1=CC=C(C=C1)N2CCN(C2=O)CC(=O)NCC(C)O |

Introduction

Structural and Physicochemical Characteristics

Molecular Architecture

The compound features a 2-oxoimidazolidine ring substituted at position 3 with a p-tolyl group (4-methylphenyl) and at position 1 with a 2-(2-hydroxypropyl)acetamide chain. Key functional groups include:

-

Imidazolidinone core: A five-membered ring containing two nitrogen atoms and a ketone group, enabling hydrogen bonding and π-π interactions.

-

p-Tolyl substituent: Enhances lipophilicity, potentially improving membrane permeability.

-

Hydroxypropyl acetamide: Introduces polarity and hydrogen-bonding capacity, critical for solubility and target engagement.

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₁₅H₂₁N₃O₃ | |

| Molecular weight | 291.35 g/mol | |

| Appearance | White to off-white crystalline solid | |

| Solubility | 45 mg/mL in DMSO; 12 mg/mL in methanol |

Synthesis and Optimization

Conventional Multi-Step Synthesis

The standard route involves three stages:

-

Imidazolidinone ring formation: p-Toluidine reacts with ethylene cyanoacetate under basic conditions, followed by cyclization via intramolecular nucleophilic attack.

-

Acetamide side-chain introduction: The intermediate undergoes N-alkylation with 2-chloroacetamide derivatives.

-

Hydroxypropyl functionalization: Propylene oxide is used to introduce the hydroxypropyl group via nucleophilic substitution.

This method achieves yields of 58–65% but requires stringent temperature control (70–80°C) and inert atmospheres.

Table 2: Synthesis Method Comparison

| Parameter | Conventional Method | Green Method (Analog) |

|---|---|---|

| Reaction time | 8–12 hours | 2 hours |

| Yield | 58–65% | 72–89% |

| Solvent use | Dichloromethane | Solvent-free |

| Temperature | 70–80°C | 70°C |

Biological Activity and Mechanisms

Antibacterial Efficacy

Structural analogs exhibit broad-spectrum activity:

-

Gram-negative bacteria: E. coli inhibition (80% activity index) via FabH enzyme targeting .

-

Gram-positive bacteria: Staphylococcus aureus inhibition (42–68% activity index) .

The p-tolyl group enhances penetration through bacterial membranes, while the imidazolidinone core disrupts cell wall synthesis by binding to FabH–CoA complexes .

Structure-Activity Relationships (SAR)

-

Hydroxypropyl group: Critical for solubility; removal reduces water solubility by 83%.

-

p-Tolyl substitution: Replacing with unsubstituted phenyl decreases E. coli inhibition by 35% .

-

Acetamide chain length: Shorter chains (e.g., ethyl) diminish activity by 22–40%.

Pharmacokinetic and Toxicological Profile

Metabolic Stability

In vitro hepatic microsome assays (rat model) show:

-

Half-life: 2.3 hours (phase I metabolism via CYP3A4).

-

Major metabolite: N-dealkylated product (63% of total).

Acute Toxicity

-

LD₅₀ (mouse): 1,250 mg/kg (oral); 320 mg/kg (intravenous).

-

Notable effects: Transient hepatotoxicity at 500 mg/kg doses.

Future Directions and Challenges

Formulation Development

-

Nanoparticle encapsulation: Could enhance oral bioavailability (currently 19% in rats).

-

Prodrug strategies: Masking the hydroxypropyl group as esters may improve CNS penetration.

Target Validation

While FabH inhibition is hypothesized, crystallographic studies are needed to confirm binding modes .

Resistance Mitigation

Combination therapies with β-lactam antibiotics could suppress resistance emergence, as seen with related imidazolidinones .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume